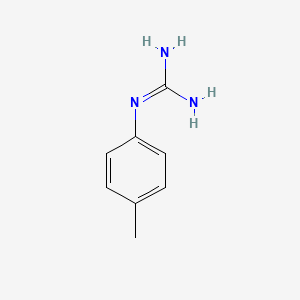

N-p-Tolyl-guanidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQYVFHRKFDVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328324 | |

| Record name | N-p-Tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54015-04-2 | |

| Record name | N-p-Tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Guanidinium Moiety

An In-depth Technical Guide to the Chemical Properties of N-p-Tolyl-guanidine

This compound, also known by its IUPAC name 2-(4-methylphenyl)guanidine, is a significant organic compound featuring the highly basic guanidine functional group attached to a p-tolyl substituent.[1] The guanidinium group is a cornerstone in medicinal chemistry and materials science, largely due to its ability to exist in a protonated, cationic state under physiological pH. This property is governed by extensive resonance stabilization of the conjugate acid, which delocalizes the positive charge across three nitrogen atoms. This inherent basicity, coupled with the steric and electronic influence of the aryl substituent, makes this compound a versatile intermediate and catalyst.[2][3]

This guide provides a comprehensive exploration of the chemical and physical properties of this compound, offering field-proven insights into its characterization, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The properties of this compound are dictated by the interplay between the polar, basic guanidine head and the nonpolar p-tolyl tail. While comprehensive experimental data for the free base is sparse in the literature, key properties can be understood from its hydrochloride salt and by comparison with analogous compounds.

| Property | Value / Description | Source(s) |

| CAS Number | 54015-04-2 (Free Base); 6976-07-4 (Hydrochloride) | [1][4][5] |

| Molecular Formula | C₈H₁₁N₃ | [1][3] |

| Molecular Weight | 149.19 g/mol | [3] |

| Appearance | White to off-white solid. Some commercial forms appear as a yellow to brown sticky oil or solid, potentially indicating hygroscopicity or the presence of impurities. | [3] |

| Melting Point | Data for the free base is not readily available. The hydrochloride salt has a reported melting point of ~130-136 °C (for o-tolyl) or ~210 °C (unspecified isomer). | [6] |

| pKa (Conjugate Acid) | No direct experimental value found. Estimated to be slightly >10.9 based on phenylguanidine (pKa = 10.90). The para-methyl group is weakly electron-donating, enhancing basicity. | [2][7] |

| Solubility | The p-tolyl group enhances solubility in organic solvents compared to unsubstituted guanidine. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. The hydrochloride salt is expected to have significant aqueous solubility. | [2][3][8] |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. Recommended storage at 0-8 °C or room temperature in a sealed container. | [3] |

Basicity and the Guanidinium Cation: A Deeper Look

The defining chemical characteristic of this compound is its high Brønsted basicity, which is significantly greater than that of most alkylamines or anilines. Upon protonation, it forms a highly stable N-p-Tolyl-guanidinium cation.

Causality of High Basicity: The stability of the conjugate acid is the driving force for the high basicity. The positive charge is not localized on a single nitrogen atom but is delocalized across the entire Y-shaped CN₃ planar system through three principal resonance contributors. This delocalization drastically lowers the energy of the protonated state, making the neutral free base eager to accept a proton. The para-methyl group on the phenyl ring provides a modest electron-donating inductive effect, further stabilizing the positive charge and slightly increasing the basicity compared to unsubstituted phenylguanidine.[2]

References

- 1. This compound | C8H11N3 | CID 409364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound HYDROCHLORIDE | 6976-07-4 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-(p-tolyl)guanidine | 1729-17-5 [amp.chemicalbook.com]

- 7. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-p-Tolyl-guanidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-p-Tolyl-guanidine, a monosubstituted guanidine derivative, is a versatile molecule with significant applications in medicinal chemistry, catalysis, and materials science. Its unique structural features, arising from the amalgamation of a basic guanidine core and a lipophilic p-tolyl group, impart a distinct reactivity profile that has been harnessed for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental chemical properties, a detailed synthesis protocol with mechanistic insights, thorough characterization data, and an exploration of its current and potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group is a ubiquitous functional group found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its remarkable basicity, attributed to the resonance stabilization of its protonated form, allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. These interactions are pivotal for molecular recognition processes at the heart of many biological functions. The incorporation of an aryl substituent, such as the p-tolyl group, modulates the electronic and steric properties of the guanidine core, thereby fine-tuning its reactivity and biological activity. This compound serves as a key building block in the synthesis of more complex molecules and has been investigated for its intrinsic therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound possesses a planar guanidinium group attached to a p-tolyl substituent. The presence of the electron-donating methyl group on the phenyl ring slightly enhances the basicity of the guanidine moiety compared to unsubstituted phenylguanidine.

Chemical Structure

The chemical structure of this compound is characterized by the molecular formula C8H11N3.[1][]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H11N3 | [1][] |

| Molecular Weight | 149.19 g/mol | [1][] |

| Appearance | White solid | |

| IUPAC Name | (4-methylphenyl)guanidine | [1][] |

| CAS Number | 54015-04-2 | [1][] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and reliable laboratory-scale synthesis involves the reaction of p-toluidine with cyanamide, typically in the presence of a mineral acid to form the corresponding salt, which can then be neutralized to yield the free base. The following protocol details the synthesis of this compound nitrate.

Experimental Protocol: Synthesis of this compound Nitrate

This protocol is adapted from the well-established synthesis of guanidine nitrate from dicyandiamide and ammonium nitrate.[3] The underlying principle is the acid-catalyzed addition of an amine to a cyanamide derivative.

Materials:

-

p-Toluidine

-

Cyanamide

-

Nitric Acid (concentrated)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (1 equivalent) in ethanol.

-

Addition of Cyanamide: To the stirred solution, add a solution of cyanamide (1.1 equivalents) in water.

-

Acidification: Slowly add concentrated nitric acid (1 equivalent) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic. The acid acts as a catalyst and also forms the nitrate salt of the product.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the this compound nitrate.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be recrystallized from a mixture of ethanol and water to obtain pure this compound nitrate.

Causality behind Experimental Choices:

-

Use of Cyanamide: Cyanamide is a readily available and effective guanylating agent.

-

Acid Catalysis: The acidic medium protonates the cyanamide, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the amino group of p-toluidine.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring a higher yield of the desired product within a reasonable timeframe.

-

Formation of the Nitrate Salt: The use of nitric acid directly yields the nitrate salt of the guanidine, which is often a stable, crystalline solid that is easier to isolate and purify than the free base.

Caption: Workflow for the synthesis of this compound Nitrate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of p-tolylguanidine mononitrate provide key structural information.

1H NMR (Proton NMR):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the ortho and meta protons of the p-substituted phenyl ring.

-

Methyl Protons: A singlet around δ 2.3 ppm, corresponding to the three protons of the tolyl methyl group.

-

N-H Protons: Broad signals in the downfield region, the chemical shift of which can be variable and dependent on solvent and concentration.

13C NMR (Carbon NMR):

-

Guanidinium Carbon: A signal in the range of δ 155-160 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), corresponding to the four distinct carbon environments in the p-tolyl group.

-

Methyl Carbon: A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm-1) |

| N-H Stretch | 3300-3500 (broad) |

| C=N Stretch | 1630-1680 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| Aromatic C-H Bend | 800-850 (para-disubstitution) |

Applications in Research and Development

The unique properties of this compound have led to its exploration in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

Guanidine derivatives are of significant interest in drug discovery due to their diverse biological activities. Tolyl-guanidine compounds, in particular, have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological disorders.[4][5] The p-tolyl group can modulate the binding affinity and selectivity of these compounds for their biological targets.

Caption: Proposed mechanism of action for this compound derivatives in drug development.

Catalysis

The basic nature of the guanidine moiety makes this compound a potential organocatalyst for various chemical transformations. It can act as a Brønsted base to activate substrates and facilitate reactions such as Michael additions, aldol reactions, and transesterifications. The tolyl group can influence the catalyst's solubility and steric environment, thereby affecting its catalytic activity and selectivity.

Agrochemicals and Material Science

This compound and its derivatives have been explored for their potential use in agrochemical formulations as plant growth regulators or pesticides.[6] In material science, the guanidinium group can be incorporated into polymers to enhance their thermal stability and mechanical properties.[6]

Conclusion

This compound is a valuable and versatile chemical entity with a broad spectrum of applications. Its straightforward synthesis, coupled with its unique electronic and steric properties, makes it an attractive building block for the development of novel pharmaceuticals, catalysts, and functional materials. This technical guide has provided a detailed overview of its structure, synthesis, characterization, and applications, with the aim of facilitating further research and innovation in these fields. The continued exploration of this compound and its derivatives holds significant promise for advancements in science and technology.

References

- 1. This compound | C8H11N3 | CID 409364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

The Enigmatic Mechanism of N-p-Tolyl-guanidine: A Technical Guide to its Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-p-Tolyl-guanidine, a member of the substituted guanidine family, represents a class of molecules with significant, yet not fully elucidated, biological activity. While direct research on this compound is emerging, a comprehensive understanding of its mechanism of action can be inferred from the extensive studies of its close structural analogs, particularly 1,3-di-o-tolylguanidine (DTG). This guide synthesizes the current knowledge, focusing on the primary molecular targets and signaling pathways modulated by tolyl-guanidine compounds. We delve into the intricate interactions with sigma receptors, a key target, and explore secondary interactions with other critical biological systems, including muscarinic receptors and various ion channels. This document serves as a technical resource, providing not only mechanistic insights but also actionable experimental protocols for researchers investigating this intriguing compound class.

Introduction: The Guanidinium Moiety in Pharmacology

The guanidine group, characterized by its high basicity (pKa of 13.6), is protonated over a wide physiological pH range.[1] This fundamental property allows it to form robust intermolecular interactions, such as hydrogen bonds and salt bridges, which are pivotal for molecular recognition at biological targets.[1] This has made the guanidine moiety a valuable component in drug discovery, enhancing binding affinity, selectivity, and overall efficacy.[1] this compound, with its tolyl substituent, is a key intermediate in the synthesis of various biologically active compounds and is explored for its potential as a therapeutic agent, particularly in the context of neurological disorders.[2][3]

Primary Target: The Sigma (σ) Receptor System

The most well-documented and high-affinity target for tolyl-guanidines is the sigma (σ) receptor system. These receptors are unique, non-opioid, non-phencyclidine (PCP) binding sites with a distinct pharmacology. N,N'-di-o-tolylguanidine (DTG) is a well-established non-selective agonist for both σ1 and σ2 receptor subtypes, binding with high affinity.[4][5]

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Affinity

DTG exhibits nanomolar affinity for both σ1 and σ2 receptors. For instance, reported Ki values for DTG are 69 nM for σ1 and 21 nM for σ2 receptors, respectively.[4] This potent interaction has positioned DTG as a standard research tool for probing sigma receptor function. The binding of tolyl-guanidines to sigma receptors is sensitive to structural modifications. Hydrophobic and electroneutral substituents on the aryl rings are generally preferred, while bulky groups can decrease affinity.[6]

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| 1,3-di-o-tolylguanidine (DTG) | σ1 | 69 nM | [4] |

| 1,3-di-o-tolylguanidine (DTG) | σ2 | 21 nM | [4] |

Functional Consequences of Sigma Receptor Modulation

Activation of sigma receptors by tolyl-guanidines elicits a range of downstream cellular effects, primarily through the modulation of intracellular calcium signaling and interactions with other signaling proteins.

-

Neurotransmitter Release: Sigma receptor activation by DTG has been shown to inhibit the release of acetylcholine from cholinergic nerve terminals in the guinea pig ileum.[7] This suggests a modulatory role in neurotransmission.

-

Cancer Cell Growth: DTG has been observed to inhibit the growth of small cell lung cancer cells, with IC50 values in the nanomolar range (90-100 nM).[4]

-

Nociception: Studies using DTG have indicated a modulatory role for sigma receptors in pain perception. The effects can be complex, with DTG showing the ability to both decrease acute pain and increase tonic pain, effects that are blocked by the selective sigma receptor antagonist rimcazole.[8]

Signaling Pathway of Tolyl-Guanidine at Sigma Receptors

The precise signaling cascade initiated by tolyl-guanidine binding to sigma receptors is still an area of active investigation. However, a general model involves the translocation of the σ1 receptor from the endoplasmic reticulum to the plasma membrane upon ligand binding, where it can interact with and modulate the activity of various ion channels and G-protein coupled receptors.

Caption: Putative signaling pathway of this compound via sigma receptors.

Secondary and Putative Molecular Targets

While sigma receptors are the primary target, the guanidine moiety can interact with other biological molecules. The following sections outline potential secondary mechanisms of action for this compound based on studies of related compounds.

Muscarinic Receptors

Certain guanidine derivatives have been identified as potent antagonists of muscarinic M2 and M4 receptors.[9][10] This activity appears to be sensitive to the overall structure of the molecule, with the guanidine group interacting with key residues in the receptor binding pocket.[9] Although not directly demonstrated for this compound, this potential for muscarinic receptor antagonism should be considered in its pharmacological profiling.

Voltage-Gated Potassium (Kv) Channels

Guanidine and its analogs are known to inhibit voltage-gated potassium (Kv) channels.[11] The proposed mechanism involves the binding of the guanidinium group within the intracellular pore of the channel, which stabilizes a closed state. This leads to an increase in the duration of the action potential and enhanced neurotransmitter release at the neuromuscular junction.[11]

Acid-Sensing Ion Channels (ASICs)

ASICs are proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation and neurodegeneration.[12][13] Guanidinium-containing compounds, such as 2-guanidine-4-methylquinazoline (GMQ) and amiloride, are known modulators of ASIC activity.[14][15] These compounds can alter the pH sensitivity and current amplitude of different ASIC subtypes.[16] Given the structural similarities, it is plausible that this compound could also modulate ASIC function.

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of this compound, a series of well-established experimental workflows should be employed.

Radioligand Binding Assay for Sigma Receptor Affinity

This protocol determines the binding affinity of this compound for sigma receptors.

Methodology:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In a final volume of 200 µL, incubate the membrane preparation with a known concentration of a radiolabeled sigma receptor ligand (e.g., [³H]DTG or --INVALID-LINK---pentazocine) and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Electrophysiological Recording for Ion Channel Modulation

This protocol assesses the effect of this compound on the function of ion channels like Kv channels or ASICs.

Methodology:

-

Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Kv channel subunit or primary neurons endogenously expressing ASICs).

-

Patch-Clamp Setup: Use the whole-cell patch-clamp technique to record ionic currents from single cells.

-

Baseline Recording: Establish a stable baseline recording of channel activity under control conditions. For voltage-gated channels, use appropriate voltage protocols to elicit currents. For ASICs, apply a solution with a low pH to activate the channels.

-

Compound Application: Perfuse the cells with a solution containing this compound at various concentrations.

-

Effect Measurement: Record the changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence in the presence of the compound.

-

Data Analysis: Construct concentration-response curves to determine the IC50 or EC50 of this compound's effect on the ion channel.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant neuromodulatory potential. The primary mechanism of action for this class is through the modulation of sigma receptors, with evidence suggesting a complex interplay with other targets such as muscarinic receptors and various ion channels. Future research should focus on delineating the specific contributions of each of these targets to the overall pharmacological profile of this compound. A thorough characterization of its subtype selectivity for sigma receptors and its effects on a broader panel of ion channels and GPCRs will be crucial for its potential development as a therapeutic agent. The experimental frameworks provided in this guide offer a systematic approach to unraveling the intricate biological activity of this fascinating molecule.

References

- 1. Guanidine motif in drug discovery [morressier.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ditolylguanidine - Wikipedia [en.wikipedia.org]

- 6. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma receptor ligand N,N'-di-(ortho-tolyl)guanidine inhibits release of acetylcholine in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Di-o-tolylguanidine (DTG) differentially affects acute and tonic formalin pain: antagonism by rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acid-sensing ion channels: structure, function, pharmacology, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acid-Sensing Ion Channels and nociception in the peripheral and central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 16. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-p-Tolyl-guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-p-Tolyl-guanidine is a significant structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols, interpretation of spectral data, and the underlying scientific principles, offering a holistic view for researchers. The data presented herein are synthesized from established principles of spectroscopy and data from closely related analogues to provide a robust, predictive model for the characterization of this compound.

Introduction to this compound

This compound, also known as 2-(4-methylphenyl)guanidine, belongs to the guanidine class of organic compounds. The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement makes guanidines highly basic and capable of forming stable, resonance-delocalized guanidinium cations upon protonation. This high basicity and the ability to form multiple hydrogen bonds are central to their roles in biological systems and as organocatalysts. The presence of the p-tolyl substituent modifies the electronic properties and lipophilicity of the guanidine core, making it a valuable building block in the development of therapeutic agents and other biologically active molecules.

Given its importance, unambiguous structural verification is critical. This guide details the application of NMR, IR, and MS to provide orthogonal, confirmatory data for the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving the guanidine and its potential salt forms. Crucially, its residual proton signal (~2.50 ppm) does not typically overlap with key analyte signals, and it allows for the observation of exchangeable N-H protons.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

For ¹H NMR , acquire at least 16 scans with a relaxation delay of 2 seconds.

-

For ¹³C NMR , acquire at least 1024 scans using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Data Interpretation and Analysis

The structure of this compound presents a distinct set of signals in both ¹H and ¹³C NMR spectra.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts

| Proton Label | Expected δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H⁸ | ~2.25 | Singlet (s) | 3H | Protons of the methyl group on the tolyl ring. |

| H³, H⁵ | ~7.10 | Doublet (d) | 2H | Aromatic protons ortho to the methyl group. |

| H², H⁶ | ~7.20 | Doublet (d) | 2H | Aromatic protons meta to the methyl group and ortho to the guanidine nitrogen. |

| N-H | ~6.5 - 8.0 | Broad Singlet (br s) | 4H | Protons on the guanidine nitrogens. These signals are often broad due to quadrupole effects and chemical exchange with trace water or with each other.[2] |

¹³C NMR (DMSO-d₆, 101 MHz) - Expected Chemical Shifts

| Carbon Label | Expected δ (ppm) | Assignment Rationale |

| C⁸ | ~20.5 | Methyl carbon of the tolyl group. |

| C³, C⁵ | ~129.0 | Aromatic carbons ortho to the methyl group. |

| C², C⁶ | ~120.0 | Aromatic carbons meta to the methyl group. |

| C⁴ | ~132.0 | Quaternary aromatic carbon bonded to the methyl group. |

| C¹ | ~145.0 | Quaternary aromatic carbon (ipso-carbon) bonded to the guanidine nitrogen. |

| C⁷ | ~157.0 | Central carbon of the guanidine group, highly deshielded due to bonding with three nitrogen atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹. The final spectrum is displayed in terms of absorbance or transmittance.

Figure 2: Standard workflow for ATR-FTIR analysis.

Data Interpretation and Analysis

The IR spectrum of this compound is dominated by vibrations from the N-H, C=N, and aromatic ring moieties.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 3400 - 3100 | N-H Stretch | Medium-Strong, Broad | Guanidine N-H groups. The broadness is due to extensive hydrogen bonding in the solid state.[3] |

| 3050 - 3000 | C-H Stretch | Medium | Aromatic C-H stretch from the tolyl ring.[4] |

| 2950 - 2850 | C-H Stretch | Weak-Medium | Aliphatic C-H stretch from the methyl group.[4] |

| ~1650 | C=N Stretch | Strong | Asymmetric stretch of the guanidinium core (CN₃). This is a key diagnostic peak.[3] |

| ~1610, ~1515 | C=C Stretch | Medium-Strong | In-ring skeletal vibrations of the aromatic p-substituted tolyl group.[4] |

| ~1580 | N-H Bend | Medium | Scissoring vibration of the NH₂ groups.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a polar, basic compound like this compound, Electrospray Ionization (ESI) is the preferred method, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: ESI-MS

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The spectrum is recorded.

Data Interpretation and Analysis

The primary goal is to identify the protonated molecular ion to confirm the molecular formula.

-

Molecular Formula: C₈H₁₁N₃

-

Monoisotopic Mass: 149.0953 Da

-

Expected [M+H]⁺: The high-resolution mass spectrum should show a prominent peak at m/z 149.0953 + 1.0078 = 150.1031 .

Plausible Fragmentation Pathway (MS/MS)

If collision-induced dissociation (CID) is performed on the [M+H]⁺ ion, characteristic fragments can be observed.

Figure 3: A plausible ESI-MS/MS fragmentation pathway for protonated this compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple, orthogonal techniques. For this compound:

-

MS confirms the elemental composition (C₈H₁₁N₃) via the accurate mass of the [M+H]⁺ ion at m/z 150.1031.

-

IR confirms the presence of key functional groups: N-H bonds (broad ~3300 cm⁻¹), the guanidinium C=N system (~1650 cm⁻¹), and the aromatic ring (~1610, 1515 cm⁻¹).

-

NMR provides the complete structural map. ¹³C NMR confirms the presence of 8 distinct carbon environments, including the characteristic guanidine carbon at ~157 ppm. ¹H NMR shows the expected 4 aromatic protons in a para-substituted pattern, a 3H methyl singlet, and the exchangeable N-H protons, confirming the tolyl and guanidine moieties and their connectivity.

Together, these techniques provide an unambiguous and comprehensive characterization of this compound, ensuring its identity and purity for any research or development application.

References

Solubility Profile of N-p-Tolyl-guanidine: A Guide to Solvent Selection and Experimental Determination

An In-depth Technical Guide for the Research Scientist

Introduction: The Significance of N-p-Tolyl-guanidine

This compound is a substituted guanidine that is gaining increasing attention across several scientific disciplines. As a key intermediate, it serves as a foundational building block in the synthesis of novel biologically active compounds and potential pharmaceuticals.[1][2] Its utility extends to polymer science as an additive and to catalysis in organic reactions.[1][3] The core structure features a highly basic and polar guanidinium group, capable of forming multiple hydrogen bonds, appended to a moderately nonpolar p-tolyl moiety. This amphipathic nature dictates its solubility, a critical parameter that governs its reactivity, purification, formulation, and ultimate application.

This guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple data table, we will explore the theoretical principles governing its solubility, predict its behavior in various organic solvent classes, and provide a robust, step-by-step protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle and deploy this versatile compound.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of this compound is a direct consequence of its molecular structure, specifically the interplay between its two distinct functional domains:

-

The Guanidine Head: This group, with its three nitrogen atoms, is a potent hydrogen bond donor and acceptor. It is also strongly basic (the pKa of the conjugate acid of guanidine is ~13.6), meaning it can be readily protonated. This region of the molecule has a strong affinity for polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents).

-

The p-Tolyl Tail: This aromatic, hydrocarbon group is nonpolar and contributes to van der Waals interactions. It is sterically bulkier than a simple proton and will favor interactions with less polar or nonpolar organic solvents.

The overall solubility in a given solvent is therefore a balance. A solvent must be capable of overcoming the intermolecular forces (primarily hydrogen bonds and π-stacking) in the solid this compound crystal lattice. The principle of "like dissolves like" provides a foundational predictive tool. Solvents that can effectively solvate both the polar head and the nonpolar tail will exhibit the highest dissolving capacity.

Predicted Solubility Profile and Comparative Analysis

The following table summarizes the predicted solubility of this compound across common organic solvent classes.

| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High to Moderate | The guanidine group will be well-solvated. Solubility is expected to decrease as the alkyl chain of the alcohol increases, reducing the solvent's overall polarity.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | High | Strong dipole moments effectively solvate the polar guanidine head. DMF is often used as a solvent for reactions involving guanidine derivatives, indicating good solubility.[5] |

| Nonpolar Aromatic | Toluene, Benzene | π-π Stacking, van der Waals | Low to Moderate | The p-tolyl group will interact favorably, but these solvents cannot effectively solvate the highly polar guanidine head, limiting overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | van der Waals | Very Low | These solvents lack any mechanism to effectively solvate the polar guanidine head, leading to poor solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, van der Waals | Moderate | These solvents offer a balance of moderate polarity and the ability to interact with the nonpolar tail, making them suitable for reactions and purification.[5] |

Experimental Determination of Solubility: A Validated Protocol

Trustworthy solubility data is generated through rigorous experimental methodology. The Equilibrium Shake-Flask Method is a gold-standard, reliable technique for determining the solubility of a compound in a specific solvent at a controlled temperature.

Protocol: Equilibrium Shake-Flask Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solution:

-

Causality: Starting with an excess of solid ensures that equilibrium is reached from a state of saturation, which is often faster and more reliable than approaching it from an unsaturated state.

-

Add an excess amount of solid this compound to a vial. The exact amount is not critical, but enough should be added so that a significant amount of undissolved solid remains visible at the end of the experiment.

-

Add a known volume of the selected solvent (e.g., 5.0 mL).

-

Securely cap the vial.

-

-

Equilibration:

-

Causality: Solubility is a thermodynamic equilibrium. Shaking at a constant temperature for a sufficient duration allows the rates of dissolution and precipitation to become equal, resulting in a constant, saturated concentration.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the vials for a predetermined period. A 24-hour period is typically sufficient for most small molecules, but 48 or 72 hours may be necessary to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h, 48h) in a preliminary experiment to confirm equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

Causality: It is critical that the collected sample is free of any undissolved solid, which would artificially inflate the measured concentration. Filtration is a mandatory step.

-

Remove the vials from the shaker and allow them to stand undisturbed in the temperature-controlled environment for at least 30 minutes to allow solid particles to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic solid particles.

-

-

Sample Dilution and Quantification:

-

Causality: Analytical instruments have a specific linear range. The saturated solution will likely be too concentrated for direct measurement and must be accurately diluted to fall within the instrument's calibration curve.

-

Perform a precise, serial dilution of the filtered supernatant into a known volume of the solvent using calibrated volumetric glassware.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). The calibration curve should be prepared using known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, g/100mL, or mol/L).

-

The following diagram illustrates this experimental workflow.

References

The Guanidinium Moiety: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural motif of profound importance in biological systems and medicinal chemistry.[1] Its significance stems from the unique physicochemical properties of the resulting guanidinium cation. This cation is highly basic, with a pKa of approximately 13.5, ensuring it remains protonated and positively charged under physiological conditions.[2] This charge is delocalized across the Y-shaped planar structure, enabling the formation of multiple, strong hydrogen bonds.[2] These characteristics allow guanidinium-containing molecules to engage in specific, high-affinity interactions with biological targets such as enzymes, receptors, and nucleic acids.

Naturally occurring molecules like arginine leverage the guanidinium group for crucial biological functions. In the pharmaceutical realm, this moiety is a cornerstone in a wide array of therapeutic agents, including the antihypertensive drug guanethidine, the antidiabetic medication metformin, and the antiviral zanamivir.[3][4][5] The versatility of the guanidine scaffold allows for extensive chemical modification, making it a "privileged structure" in drug design. By appending various substituents, chemists can fine-tune a molecule's steric, electronic, and hydrophobic properties to optimize its biological activity, selectivity, and pharmacokinetic profile.

This guide focuses specifically on N-p-Tolyl-guanidine and its derivatives. The 'p-tolyl' group (a methyl group at the para position of a benzene ring) provides a foundational lipophilic and aromatic character.[6][7] Derivatives built upon this core structure have shown a remarkable breadth of biological activities, which will be explored in detail.

Neuropharmacological Activity: Probing the Sigma Receptor Landscape

One of the most significant contributions of tolyl-guanidine derivatives to pharmacology has been in the study of sigma (σ) receptors. 1,3-Di-o-tolylguanidine (DTG), a close isomer of the N-p-tolyl structure, was identified as a high-affinity, selective ligand for these enigmatic receptors.[8][9] While initially misclassified as a type of opioid receptor, sigma receptors are now understood to be unique proteins that modulate a variety of signaling pathways and are implicated in neuropsychiatric conditions, neurodegenerative diseases, and cancer. DTG binds with equal affinity to both σ1 and σ2 subtypes, making it a valuable, non-selective research tool.[10]

The exploration of this compound analogues has been crucial for elucidating the structure-activity relationships (SAR) that govern sigma receptor binding. These studies are vital for designing novel ligands with improved subtype selectivity and therapeutic potential as atypical antipsychotics or neuroprotective agents.[11]

Structure-Activity Relationship (SAR) at Sigma Receptors

Systematic modification of the diarylguanidine scaffold has yielded critical insights into the chemical features required for potent sigma receptor affinity.[11]

| Modification | Observation | Implication for Design |

| Steric Bulk | Increasing the size of ortho-substituents larger than an ethyl group decreases affinity. | Optimal binding requires controlled steric hindrance near the guanidine core. |

| Hydrophobicity | Hydrophobic substituents are generally preferred over hydrophilic ones at similar positions. | Lipophilic interactions are key drivers of binding affinity within the receptor pocket. |

| Electronic Effects | Strongly electron-donating or electron-withdrawing groups are disfavored. | Electroneutral substituents maintain the optimal electronic environment for receptor interaction. |

| Ring Substitution | Replacing an aryl ring with a saturated carbocycle (e.g., adamantyl, norbornyl) can significantly increase affinity. | The receptor accommodates and may prefer non-aromatic, bulky hydrophobic groups on one side of the molecule. |

Experimental Protocol: Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., an this compound derivative) for sigma-1 receptors in brain tissue homogenates.

Principle: The assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [³H]-(+)-pentazocine) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).

Step-by-Step Methodology:

-

Tissue Preparation:

-

Homogenize guinea pig brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in triplicate:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

-

50 µL of various concentrations of the test compound (dissolved in DMSO, then diluted in buffer).

-

50 µL of the radioligand, [³H]-(+)-pentazocine, at a final concentration of ~2 nM.

-

50 µL of the membrane homogenate (~200 µg protein).

-

-

Total Binding: Wells containing buffer instead of the test compound.

-

Non-specific Binding (NSB): Wells containing a high concentration (e.g., 10 µM) of a known sigma ligand like haloperidol to saturate the receptors.

-

-

Incubation:

-

Incubate the plate at 25°C for 120 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Place the filter discs into scintillation vials.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Antimicrobial Activity: Disrupting Bacterial Defenses

The cationic nature of the guanidinium group is a key determinant of the antimicrobial properties observed in many this compound derivatives.[12] This positively charged moiety can interact electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This initial binding is followed by insertion of the molecule's hydrophobic parts (like the tolyl group) into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell death.[13] This mechanism of action makes guanidine-based compounds promising candidates for combating drug-resistant bacteria, as it is less susceptible to resistance mechanisms that target specific enzymes.[14][15]

Experimental Protocol: Determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).

Step-by-Step Methodology:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, matching the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in fresh CAMHB to obtain the final inoculum density of approx. 5 x 10⁵ CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation (for MIC):

-

Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control well (bacteria, no compound) and a negative control well (broth only).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

-

-

MBC Determination:

-

Take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Spot-plate these aliquots onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no colony formation, corresponding to a ≥99.9% reduction in the initial inoculum.

-

Caption: Mechanism of bacterial membrane disruption by cationic guanidines.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Guanidine-containing compounds have emerged as a significant class of anticancer agents.[12] Their cytotoxic activity against tumor cells can be mediated through various mechanisms. The positively charged guanidinium group can facilitate binding to the minor groove of DNA, interfering with replication and transcription processes.[1] Furthermore, many guanidine derivatives have been shown to induce apoptosis (programmed cell death) by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors, and activating caspase cascades.[2][16] The ability to functionalize the guanidine core allows for the development of derivatives that selectively target cancer cells while showing lower toxicity towards normal cells.[2]

Experimental Protocol: MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a human cancer cell line (e.g., MCF-7 breast cancer or Jurkat T-lymphocyte) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include vehicle control wells (medium with DMSO, equivalent concentration to the highest compound dose) and untreated control wells.

-

Incubate the plate for a further 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) x 100.

-

Plot the % Viability against the log concentration of the compound and determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression.

-

Caption: Simplified intrinsic pathway of apoptosis induced by guanidines.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Guanidine derivatives have shown potential as anti-inflammatory agents by targeting key components of the inflammatory response.[17] Their mechanisms can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18][19] Inhibition of these enzymes reduces the production of inflammatory mediators such as prostaglandins (PGE2) and nitric oxide (NO). Furthermore, some derivatives can suppress the activation of critical transcription factors like NF-κB, which controls the expression of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[17]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells for 1-2 hours with various concentrations of the this compound derivative.

-

After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound only (to check for direct effects on NO production or cell viability).

-

-

Griess Assay:

-

After the 24-hour incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.

-

Incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.

-

-

Quantification and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO inhibition compared to the LPS-only control.

-

It is crucial to perform a parallel cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to compound-induced cytotoxicity.

-

Conclusion and Future Directions

This compound and its derivatives represent a versatile and powerful chemical scaffold with a diverse range of demonstrated biological activities. Their ability to serve as high-affinity ligands for sigma receptors, potent antimicrobial and anticancer agents, and modulators of inflammatory pathways underscores their significant therapeutic potential. The established structure-activity relationships provide a rational basis for the design of next-generation compounds with enhanced potency, selectivity, and improved safety profiles.

Future research in this area should focus on:

-

Target Selectivity: Designing derivatives with high selectivity for specific receptor subtypes (e.g., σ1 vs. σ2) or microbial species to minimize off-target effects.

-

Mechanism of Action: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic and toxicological effects.

-

Pharmacokinetics: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they can reach their intended targets in the body at effective concentrations.

-

Combination Therapies: Exploring the synergistic potential of this compound derivatives with existing drugs to enhance efficacy and overcome resistance, particularly in oncology and infectious diseases.

The continued exploration of this privileged chemical structure holds immense promise for the development of novel therapeutics to address unmet needs in neuroscience, oncology, and infectious disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China [ccount-chem.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ditolylguanidine - Wikipedia [en.wikipedia.org]

- 11. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antitumor, Antioxidant and Antimicrobial Studies of Substituted Pyridylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Beyond Transduction: Anti-Inflammatory Effects of Cell Penetrating Peptides [mdpi.com]

- 18. Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator | MDPI [mdpi.com]

- 19. Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis) - PMC [pmc.ncbi.nlm.nih.gov]

N-p-Tolyl-guanidine: A Technical Guide to Unlocking its Therapeutic Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs. Its unique electronic and geometric properties allow for high-affinity interactions with a variety of biological targets. Within this broad class, aryl-guanidines, and specifically tolyl-guanidines, have garnered significant attention for their potent neuromodulatory activities. While the di-ortho-tolyl isomer, 1,3-di(2-tolyl)guanidine (DTG), is a well-established tool compound for studying sigma receptors, the therapeutic potential of its structural isomer, N-p-Tolyl-guanidine, remains largely unexplored. This technical guide provides a comprehensive overview of the rationale for investigating this compound as a therapeutic candidate. We synthesize existing knowledge on related compounds to postulate its mechanism of action, outline detailed protocols for its synthesis and biological evaluation, and discuss its potential applications in neurology and beyond. This document serves as a foundational resource for researchers aiming to characterize and develop this promising molecule.

The Guanidinium Moiety: A Cornerstone of Pharmacological Activity

The guanidine functional group, with its delocalized positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore in a wide array of biologically active molecules.[1][2] Its presence is noted in natural alkaloids, peptides, and synthetic drugs, where it often plays a crucial role in molecular recognition and biological function.[3] The therapeutic applications of guanidine-containing compounds are diverse, ranging from antidiabetic agents like metformin to antiviral drugs and anticancer therapies.[4][5] This versatility underscores the value of exploring novel guanidine derivatives in drug discovery.

The Precedent of Tolyl-Guanidines: Insights from 1,3-Di(2-tolyl)guanidine (DTG)

Much of our understanding of the neurological effects of tolyl-guanidines comes from the extensive research on 1,3-di(2-tolyl)guanidine (DTG). DTG is a high-affinity, non-selective agonist for sigma-1 (σ1) and sigma-2 (σ2) receptors.[6] These receptors are unique transmembrane proteins, primarily located at the mitochondria-associated endoplasmic reticulum membrane, that are implicated in a variety of cellular processes, including ion channel regulation, lipid transport, and cellular stress responses.[7]

Through its interaction with sigma receptors, DTG has been shown to exert a range of effects in preclinical models, including:

-

Neuroprotection: Demonstrating protective effects in models of neurotoxicity.[6]

-

Anticonvulsant Properties: Suppressing seizures in animal models.[8]

-

Antinociception: Exhibiting pain-relieving effects.[3]

The well-documented bioactivity of DTG provides a strong rationale for investigating its structural isomers, such as this compound, which may possess a differentiated and potentially more therapeutically favorable profile.

This compound: A Profile of a Potential Therapeutic Agent

This compound is a structural isomer of the more extensively studied DTG. While direct biological data on this compound is sparse in the public domain, its chemical structure suggests a strong likelihood of interaction with sigma receptors, making it a compelling candidate for therapeutic development, particularly in the realm of neurological disorders.[9]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃ | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | White to off-white crystalline solid | Commercially available |

| Solubility | Soluble in organic solvents | Inferred |

Postulated Mechanism of Action: Targeting Sigma Receptors

Based on the structure-activity relationships of diarylguanidines at sigma receptors, it is highly probable that this compound also binds to these receptors.[10] The para-position of the methyl group on the tolyl ring, compared to the ortho-position in DTG, may alter the binding affinity and selectivity for σ1 versus σ2 receptors. This could lead to a distinct pharmacological profile with potentially improved therapeutic efficacy and reduced off-target effects.

The activation of the σ1 receptor, a molecular chaperone, is known to have neuroprotective effects through the modulation of multiple cellular pathways, including:[7]

-

Regulation of intracellular calcium homeostasis.[11]

-

Modulation of ER stress and the unfolded protein response.

-

Enhancement of mitochondrial function.

-

Promotion of neurotrophic factor signaling, such as Brain-Derived Neurotrophic Factor (BDNF).

A hypothetical signaling pathway for the neuroprotective effects of this compound, mediated by the σ1 receptor, is depicted below.

Methodologies for Synthesis and Characterization

To facilitate the investigation of this compound, we provide detailed, field-proven protocols for its synthesis and subsequent biological evaluation.

Synthesis of this compound

The synthesis of N-substituted guanidines can be achieved through various methods.[5][12] A common and reliable approach involves the guanylation of an amine using a protected guanidinylating agent. The following protocol utilizes a Boc-protected thiourea derivative, which offers mild reaction conditions and straightforward purification.[1]

Step 1: Activation of N,N'-di-Boc-thiourea

-

To a solution of N,N'-di-Boc-thiourea (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add tri-tert-butylphosphine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 2,4,6-trichlorobenzoyl chloride (TCT) (1.1 eq) dropwise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes, during which a white precipitate may form. This mixture contains the activated guanidinylating agent.

Step 2: Guanylation of p-Toluidine

-

In a separate flask, dissolve p-toluidine (1.0 eq) in anhydrous THF.

-

Add the solution of p-toluidine to the activated guanidinylating agent mixture from Step 1 at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (N,N'-di-Boc-N''-p-tolyl-guanidine) by flash column chromatography.

Step 3: Deprotection to Yield this compound

-

Dissolve the purified N,N'-di-Boc-N''-p-tolyl-guanidine in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting residue is the TFA salt of this compound, which can be further purified by recrystallization or used directly.

Biological Evaluation: In Vitro Assays

A critical first step in characterizing this compound is to determine its binding affinity and functional activity at sigma receptors.

Protocol: Sigma Receptor Radioligand Binding Assay

This assay determines the affinity of this compound for σ1 and σ2 receptors by measuring its ability to displace a known radioligand.

-

Membrane Preparation: Homogenize guinea pig or rat brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ1/σ2), and varying concentrations of this compound (or a known standard like haloperidol).

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol: Functional Assay - Calcium Mobilization

This assay can determine if this compound acts as an agonist or antagonist at the σ1 receptor by measuring its effect on intracellular calcium levels.

-

Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) that endogenously expresses σ1 receptors.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[11]

-

Compound Treatment: Treat the cells with varying concentrations of this compound. To test for antagonistic activity, pre-incubate the cells with this compound before adding a known σ1 receptor agonist (e.g., (+)-pentazocine).

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or confocal microscope. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence as a function of compound concentration to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Potential Therapeutic Applications and Future Directions

The likely interaction of this compound with sigma receptors opens up a range of potential therapeutic applications, primarily centered on diseases of the central nervous system.

-

Neurodegenerative Diseases: Given the role of σ1 receptors in mitigating cellular stress and promoting neuronal survival, this compound could be investigated as a disease-modifying agent in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[7]

-

Psychiatric Disorders: Sigma receptors have been implicated in the pathophysiology of depression, anxiety, and psychosis.[13][14] A selective σ1 receptor agonist could offer a novel approach to treating these conditions with a potentially favorable side-effect profile.

-

Neuropathic Pain: The antinociceptive effects of sigma receptor ligands suggest that this compound could be a valuable non-opioid analgesic for chronic pain states.[3]

Future research should focus on a systematic characterization of this compound, including in vitro profiling against a broad panel of receptors and enzymes, followed by in vivo studies in relevant animal models of disease.

Conclusion